molecular formula C15H14O3 B14141964 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- CAS No. 825634-84-2

5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B14141964
CAS No.: 825634-84-2
M. Wt: 242.27 g/mol
InChI Key: HAKNZZCPMMZJOM-UHFFFAOYSA-N
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Description

5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-: is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are a class of heterocyclic compounds that are widely distributed in nature and have significant pharmacological properties. These compounds are found in various plants and have been studied for their potential therapeutic applications, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- are not widely documented, but they likely follow similar principles as laboratory synthesis, scaled up for industrial use.

Chemical Reactions Analysis

Types of Reactions: 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential therapeutic effects. Its anti-tumor, antibacterial, and anti-viral properties make it a candidate for further investigation in the treatment of various diseases .

Medicine: In medicine, benzofuran derivatives, including 5-Benzofuranol, 2,3-dihydro-2-(4-methoxyphenyl)-, are explored for their potential as therapeutic agents. Their diverse biological activities suggest they could be developed into drugs for treating infections, cancer, and other conditions .

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and biological activity make it valuable for various applications .

Comparison with Similar Compounds

Properties

CAS No.

825634-84-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C15H14O3/c1-17-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)18-15/h2-8,15-16H,9H2,1H3

InChI Key

HAKNZZCPMMZJOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(O2)C=CC(=C3)O

Origin of Product

United States

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